Benzadox

Herbicide Mechanism C4 Photosynthesis Enzyme Kinetics

Researchers studying C4 photosynthetic biochemistry often struggle to source selective alanine aminotransferase (ALT) inhibitors. Benzadox (CAS 5251-93-4) fills this gap as a competitive ALT inhibitor (vs. alanine) and noncompetitive inhibitor (vs. 2-oxoglutarate). • Inhibits ALT at 5 mM, suppressing photosynthetic O₂ evolution within 1 hour • Temperature-dependent activity enhancement suits warm-climate experimental models • Historical post-emergence selectivity for sugarbeet without phytotoxic injury Supplied with rigorous analytical documentation for research use.

Molecular Formula C9H9NO4
Molecular Weight 195.17 g/mol
CAS No. 5251-93-4
Cat. No. B125681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzadox
CAS5251-93-4
Synonyms2-[(Benzoylamino)oxy]-acetic Acid;  (Benzamidooxy)acetic Acid;  Benzadox;  N-Benzoyl-O-(carboxymethyl)-hydroxylamine;  NSC 75601;  S 6173
Molecular FormulaC9H9NO4
Molecular Weight195.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NOCC(=O)O
InChIInChI=1S/C9H9NO4/c11-8(12)6-14-10-9(13)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13)(H,11,12)
InChIKeyWDRGQGLIUAMOOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzadox Procurement: Selectivity & Mode of Action


Benzadox (CAS 5251-93-4), chemically known as [(benzoylamino)oxy]acetic acid or (benzamidooxy)acetic acid, is a synthetic amide-class herbicide historically deployed for selective post-emergence control of broadleaf weeds and grasses in sugarbeet (Beta vulgaris L.) crops [1]. The compound exhibits a molecular formula of C₉H₉NO₄ with a molecular mass of 195.17 g/mol, appearing as colorless crystals with a melting point of 140°C . Its water solubility is 1.6% at 20°C, with high solubility in acetone, methanol, and other polar organic solvents . Benzadox functions as a potent inhibitor of alanine aminotransferase (ALT), a key enzyme in the C4 photosynthetic pathway, thereby disrupting primary carbon metabolism in susceptible weed species [1]. The compound is classified as largely obsolete in contemporary agricultural practice due to the development of more effective and environmentally favorable alternatives [1].

Benzadox: Why Generic Substitution Fails


Benzadox possesses a unique combination of biochemical target specificity and crop selectivity that distinguishes it from other amide herbicides and photosynthesis inhibitors. Its mode of action as a competitive inhibitor of alanine aminotransferase with respect to alanine represents a mechanism that is not universal among herbicides targeting photosynthetic pathways [1]. Furthermore, Benzadox demonstrates pronounced environmental sensitivity, with herbicidal activity that increases under higher temperature regimes but decreases substantially when rainfall occurs within four hours of application—a performance characteristic that directly impacts field efficacy and application timing decisions [2]. These parameters cannot be assumed for structurally related analogs without explicit comparative evaluation. The following quantitative evidence establishes the measurable dimensions along which Benzadox must be assessed relative to alternative candidates.

Benzadox Differentiation: Six Key Dimensions


C4 Alanine Aminotransferase Inhibition

Benzadox exerts its herbicidal effect through competitive inhibition of alanine aminotransferase (ALT), a key enzyme in the C4 photosynthetic carbon shuttle, with distinct kinetic characteristics that differentiate it from other photosynthesis inhibitors [1]. In vitro kinetic studies using partially purified ALT demonstrate that Benzadox acts as a competitive inhibitor with respect to alanine and a noncompetitive inhibitor with respect to 2-oxoglutarate [1]. In treated leaves of Panicum miliaceum (NAD-malic enzyme type C4 species), 5 mM Benzadox produced strong inhibition of both alanine and aspartate aminotransferases, with corresponding suppression of photosynthetic O₂ evolution within one hour [1]. This dual aminotransferase inhibition distinguishes Benzadox from herbicides that target Photosystem II directly.

Herbicide Mechanism C4 Photosynthesis Enzyme Kinetics Alanine Aminotransferase

Sugarbeet Tolerance & Weed Control

Benzadox demonstrates selective post-emergence control of kochia (Kochia scoparia) in sugarbeet crops, with a quantifiable dose-response relationship [1]. Field trials evaluated Benzadox applied at rates of 1, 2, 3, and 4 lb/A as a post-emergence treatment [1]. Weed control increased proportionally with application rate, though complete eradication was not achieved even at the highest tested dose: some kochia plants survived at the 4 lb/A rate [1]. Importantly, Benzadox exhibited crop safety: where surviving kochia plants were manually removed seven weeks after emergence, all Benzadox-treated sugarbeet plots yielded equivalently to hand-weeded control plots, confirming absence of phytotoxic yield reduction in the crop [1]. The sugarbeet tolerance of Benzadox is a key differentiator from nonselective or less crop-safe alternatives.

Crop Selectivity Weed Control Dose-Response Sugarbeet Post-Emergence

Temperature & Rainfastness Response

Benzadox exhibits pronounced sensitivity to environmental conditions that materially affects field performance and application protocols [1]. Growth chamber studies quantified that Benzadox herbicidal activity increases with higher temperatures [1]. Critically, simulated rainfall occurring within four hours following application significantly reduced weed control efficacy [1]. Under a temperature regime of 70°F day and 40°F night, delaying simulated rain for eight hours post-application resulted in kochia control identical to that achieved under no-rain conditions [1]. This four-hour rainfastness window represents a quantifiable application constraint that must be factored into operational planning and distinguishes Benzadox from herbicides with longer or shorter rainfastness intervals.

Environmental Fate Rainfastness Temperature Dependence Application Timing

Acute Mammalian Oral Toxicity

Benzadox exhibits a mammalian acute toxicity profile characterized by relatively high oral LD50 values in rodent models, indicating low acute oral toxicity . The rat acute oral LD50 for Benzadox is 5,600 mg/kg . The ammonium salt form (Benzadox-ammonium) shows an oral LD50 of 2,600 mg/kg in rats, and a rabbit acute dermal LD50 exceeding 450 mg/kg . Subchronic toxicity studies report 90-day no-observed-effect levels of 10 mg/kg in rats and 5 mg/kg in dogs . This toxicological profile informs comparative risk assessment for handling and application safety relative to alternative herbicides with differing mammalian toxicity classifications.

Toxicology Acute Toxicity LD50 Safety Profile

Broadleaf Weed Spectrum

Benzadox has documented efficacy against a defined spectrum of broadleaf weed species, with control limitations that inform selection for specific weed management scenarios [1][2]. Field evaluations confirm activity against kochia (Kochia scoparia) at 1–4 lb/A post-emergence, with increasing control at higher rates but incomplete eradication at maximum tested dose [1]. Additional reported susceptible species include fat hen (Chenopodium album), knot-grass (Polygonum aviculare), and chickweed (Stellaria media), with effective control noted up to the two-true-leaf stage [2]. This defined spectrum differs from alternative sugarbeet herbicides such as lenacil or cycloate, each of which targets distinct weed assemblages, necessitating species-specific matching of herbicide to weed pressure.

Weed Spectrum Broadleaf Weeds Kochia Chenopodium Polygonum

Synergistic Herbicide Mixtures

Benzadox exhibits documented synergistic interactions when formulated in combination with specific graminicides, enabling single-application broad-spectrum weed control in multiple crops [1]. Hungarian patent HU 195721 discloses two- and three-component herbicide mixtures comprising Benzadox in combination with fenoxaprop-ethyl (a graminicide) and/or benzamizole (isoxaben), demonstrating synergistic broad-spectrum activity against both monocotyledonous and dicotyledonous weeds [1]. The patent specifies that a single treatment with these Benzadox-containing mixtures provides effective control of grass and broadleaf weeds in sunflower, soybean, bean, pea, lupine, winter wheat, and sugarbeet crops without crop injury [1]. This synergism enables broader weed spectrum coverage than Benzadox alone, which is primarily effective against dicotyledonous weeds.

Synergism Herbicide Mixtures Tank-Mix Broad-Spectrum

Benzadox Application Scenarios


Post-Emergence Kochia Control in Sugarbeet

Benzadox is applicable for selective post-emergence control of kochia (Kochia scoparia) in sugarbeet production where crop safety is paramount. Field evidence demonstrates that Benzadox applied at 1–4 lb/A provides dose-dependent kochia suppression without causing sugarbeet yield reduction when weed competition is eliminated [1]. The compound's selective action allows post-emergence application without phytotoxic injury to the sugarbeet crop [1]. Application should be scheduled when a minimum 4-hour rain-free window is forecast, as rainfall within four hours reduces efficacy [1].

Temperature-Dependent Application Timing

Benzadox herbicidal activity increases under higher temperature regimes, making it particularly suitable for application during warmer periods of the growing season or in regions with elevated daytime temperatures [1]. The four-hour rainfastness requirement necessitates application scheduling based on reliable weather forecasting [1]. Growth chamber data confirm that under 70°F day/40°F night conditions, delaying rain for eight hours post-application preserves full efficacy [1]. This temperature-response profile distinguishes Benzadox from herbicides lacking temperature-dependent activity enhancement.

Broad-Spectrum Tank-Mix with Graminicides

Benzadox is suitable for use in synergistic mixtures with fenoxaprop-ethyl for single-application control of both grass and broadleaf weeds in multiple crops including sugarbeet, sunflower, soybean, and winter wheat [1]. The patent-documented synergism enables a single field operation to replace two separate herbicide applications, delivering operational efficiency benefits [1]. This application scenario is particularly relevant where mixed grass/broadleaf weed infestations require comprehensive control without crop rotation restrictions.

ALT Inhibition for C4 Research

Benzadox serves as a research tool for investigating C4 photosynthetic pathway biochemistry. The compound is a competitive inhibitor of alanine aminotransferase with respect to alanine and a noncompetitive inhibitor with respect to 2-oxoglutarate, making it useful for enzyme kinetic studies and pathway dissection [1]. At 5 mM concentration, Benzadox strongly inhibits both alanine and aspartate aminotransferases in C4 plant leaves, suppressing photosynthetic O₂ evolution within one hour [1]. This defined biochemical activity enables mechanistic investigations of C4 carbon shuttle pathways in NAD-malic enzyme type C4 species.

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